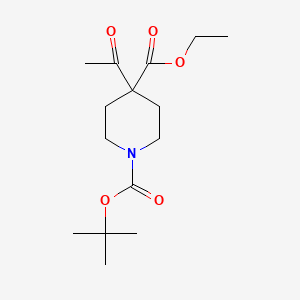

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-acetylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-6-20-12(18)15(11(2)17)7-9-16(10-8-15)13(19)21-14(3,4)5/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBCHSPQVZSUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Boc Protection of 4-Carboxypiperidine

- Reactants: 4-Carboxypiperidine (raw material), di-tert-butyl dicarbonate (Boc anhydride).

- Conditions: Alkaline environment (sodium hydroxide or sodium carbonate solution), tetrahydrofuran (THF) solvent.

- Molar Ratio: 1 (4-carboxypiperidine) : 1.0–1.2 (di-tert-butyl dicarbonate), optimally 1:1.1.

- Outcome: Formation of 1-tert-butoxycarbonyl-4-carboxypiperidine.

- Notes: The alkaline environment facilitates the Boc protection of the nitrogen atom, stabilizing the intermediate for subsequent steps.

Step 2: Formation of N,O-Dimethylhydroxylamine Intermediate

- Reactants: 1-tert-butoxycarbonyl-4-carboxypiperidine, N,O-dimethylhydroxylamine hydrochloride.

- Catalysts/Conditions: Triethylamine and isobutyl chlorocarbonate.

- Molar Ratio: 1 (carboxypiperidine) : 1.3–1.7 (N,O-dimethylhydroxylamine hydrochloride), preferably 1:1.5.

- Outcome: Formation of 4-(N-methoxy-N-methylcarbonyl)piperidine-1-carboxylic acid tert-butyl ester.

- Notes: This step converts the carboxylic acid group into a more reactive hydroxamic acid derivative, facilitating the next Grignard reaction.

Step 3: Grignard Reaction to Introduce Acetyl Group

- Reactants: Hydroxamic acid intermediate, Grignard reagent (e.g., ethylmagnesium bromide).

- Conditions: Anhydrous THF, nitrogen atmosphere to prevent moisture and oxygen interference.

- Molar Ratio: 1 (hydroxamic acid intermediate) : 2.0–3.0 (Grignard reagent), optimally 1:2.3.

- Outcome: Formation of 1-tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate.

- Yield: Greater than 75% yield reported for this step.

- Notes: The Grignard reagent attacks the hydroxamic acid intermediate to form the acetyl group at the 4-position efficiently.

Comparative Advantages of This Method

| Feature | This Method | Conventional Methods |

|---|---|---|

| Number of Steps | 3 | 4 or more |

| Final Step Yield (%) | >75 | 50–60 |

| Reaction Time | Shortened due to fewer steps | Longer due to additional steps and purifications |

| Purity of Final Product (%) | >98% after distillation | Variable, often lower |

| Use of Hazardous Reagents | Avoids trifluoromethanesulfonic anhydride | Often requires difficult-to-handle reagents |

| Industrial Feasibility | Simple post-reaction treatment, safer, environmentally friendly | More complex, less suitable for scale-up |

Experimental Data Summary

| Step | Reactants & Conditions | Molar Ratios | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Carboxypiperidine + di-tert-butyl dicarbonate, alkaline, THF | 1:1.1 | High | Efficient Boc protection |

| 2 | Boc-protected intermediate + N,O-dimethylhydroxylamine hydrochloride, triethylamine, isobutyl chlorocarbonate | 1:1.5 | High | Formation of hydroxamic acid |

| 3 | Hydroxamic acid intermediate + Grignard reagent (ethylmagnesium bromide), anhydrous THF, N2 atmosphere | 1:2.3 | >75 | Efficient acetylation |

Research Findings and Notes

- The use of N,O-dimethylhydroxylamine as an intermediate is critical in improving the overall yield and purity of the target compound.

- The method reduces the number of synthetic steps by one compared to traditional routes, which often involve more complex reagents and longer reaction times.

- The final product purity exceeding 98% facilitates its use in further synthetic applications without extensive purification.

- The reaction conditions are mild (room temperature to moderate heating), and the use of common solvents and reagents enhances scalability.

- Post-reaction treatments such as ion exchange chromatography and distillation are used to isolate the product efficiently.

- The process avoids highly toxic or unstable reagents, improving safety and environmental impact.

Chemical Reactions Analysis

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using or can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate has been studied for its potential pharmacological properties. Its structural features suggest it may interact with biological targets relevant to various therapeutic areas:

- Neuropharmacology : The compound's piperidine structure is common in many neuroactive drugs. It could serve as a scaffold for developing new agents targeting neurological disorders.

- Anticancer Research : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. This compound may be explored for similar activities .

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis due to its ability to undergo various chemical reactions:

- Building Block for Complex Molecules : Its functional groups allow it to be transformed into more complex structures, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of Derivatives : Researchers can modify the acetyl and carboxylate groups to create derivatives with distinct properties, which can be screened for biological activity .

Material Science

In material science, compounds like this compound can be investigated for their potential use in developing new materials:

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The acetyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Biological Activity

1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate (CAS Number: 1189118-15-7) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following molecular properties:

- Molecular Formula : C15H25NO5

- Molecular Weight : 299.3627 g/mol

- LogP : 1.74 (indicating moderate lipophilicity)

- Polar Surface Area : 73 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 0

These properties suggest that the compound may exhibit favorable absorption and distribution characteristics in biological systems.

Pharmacological Potential

Research indicates that compounds similar to 1-tert-butyl 4-ethyl 4-acetylpiperidine derivatives may possess various pharmacological activities, including:

- Antioxidant Activity : Some studies have suggested that similar piperidine derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : There is evidence that related compounds may protect neuronal cells from damage, thereby holding potential for treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural features. In the case of 1-tert-butyl 4-ethyl 4-acetylpiperidine, modifications to the piperidine ring and substituents can significantly influence its potency and efficacy. For instance:

- Substituent Variations : Changes in the ethyl and tert-butyl groups can alter lipophilicity and interaction with biological targets.

- Binding Affinity Studies : Research utilizing quantitative structure-activity relationship (QSAR) modeling has shown that specific structural modifications can enhance binding affinity to target proteins, such as enzymes involved in metabolic pathways.

Study on Neuroprotective Effects

A notable study explored the neuroprotective effects of piperidine derivatives in a mouse model of Parkinson's disease. The results indicated that certain modifications to the piperidine structure enhanced neuroprotection against MPTP-induced toxicity. The study found that compounds with higher lipophilicity exhibited better blood-brain barrier penetration, thus improving therapeutic outcomes.

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of various piperidine derivatives, including those similar to 1-tert-butyl 4-ethyl 4-acetylpiperidine. The results demonstrated significant free radical scavenging activity, with IC50 values indicating potent antioxidant properties. This suggests potential applications in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-Tert-butyl 4-ethyl 4-acetylpiperidine-1,4-dicarboxylate?

- Methodology : Multi-step synthesis involving:

- Step 1 : Deprotonation of the piperidine ring using lithium diisopropylamide (LDA) in THF at -78°C to activate the 4-position for functionalization .

- Step 2 : Alkylation or acylation at the 4-position, e.g., with diiodomethane or acetylating agents, followed by quenching with aqueous citric acid .

- Step 3 : Boc protection of the amine group using tert-butoxycarbonyl (Boc) reagents in anhydrous conditions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., tert-butyl at N1, ethyl ester at C4). For example, tert-butyl protons appear as a singlet at δ 1.45 ppm in CDCl₃ .

- Mass Spectrometry : LCMS (e.g., [M+H]⁺ at m/z 698.8) validates molecular weight and fragmentation patterns .

- Chromatography : Silica gel column chromatography (hexane:EtOAc gradients) resolves diastereomers or regioisomers .

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Hazard Identification : Harmful by inhalation, skin contact, or ingestion (based on MSDS data) .

- Mitigation : Use fume hoods, nitrile gloves, and avoid exposure to moisture (hydrolysis risk) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of substituents at the 4-position?

- Methodology :

- Low-Temperature Lithiation : LDA at -78°C ensures kinetic control, favoring axial protonation and retention of stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while non-polar solvents (heptane) reduce side reactions .

Q. What strategies resolve discrepancies in NMR data for derivatives with similar functional groups?

- Case Study :

- Problem : Overlapping signals for tert-butyl (δ 1.45 ppm) and ethyl ester (δ 1.29 ppm) groups in CDCl₃ .

- Solution : Use 2D NMR (COSY, HSQC) or deuterated DMSO to enhance resolution .

Q. How does the acetyl group at C4 impact the compound’s reactivity in subsequent transformations?

- Mechanistic Insights :

- Acetyl as an Electron-Withdrawing Group : Enhances electrophilicity at C4, facilitating nucleophilic substitution (e.g., thiolation with K₂CO₃/DMF) .

- Side Reactions : Competing elimination pathways observed under basic conditions (e.g., deacetylation) require pH control .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.